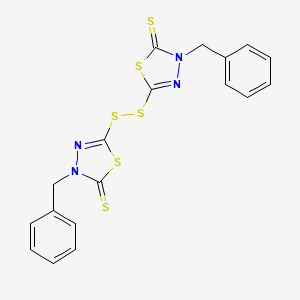
5,5'-Disulfanediylbis(3-benzyl-1,3,4-thiadiazole-2(3H)-thione)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5’-Disulfanediylbis(3-benzyl-1,3,4-thiadiazole-2(3H)-thione) is a complex organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Disulfanediylbis(3-benzyl-1,3,4-thiadiazole-2(3H)-thione) typically involves the reaction of appropriate benzyl-substituted thiadiazole precursors with sulfur sources under controlled conditions. Common reagents used in the synthesis include benzyl chloride, thiourea, and sulfur. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
5,5’-Disulfanediylbis(3-benzyl-1,3,4-thiadiazole-2(3H)-thione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing species.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Thiadiazole derivatives have shown promising biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound may be explored for its potential therapeutic applications, such as drug development for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or stability.
作用机制
The mechanism of action of 5,5’-Disulfanediylbis(3-benzyl-1,3,4-thiadiazole-2(3H)-thione) involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to enzymes or receptors: Modulating their activity and influencing cellular processes.
Interacting with DNA or RNA: Affecting gene expression and protein synthesis.
Generating reactive oxygen species (ROS): Inducing oxidative stress and cell damage.
相似化合物的比较
Similar Compounds
5,5’-Disulfanediylbis(1,3,4-thiadiazole-2(3H)-thione): Lacks the benzyl groups but shares the core thiadiazole structure.
3-Benzyl-1,3,4-thiadiazole-2(3H)-thione: Contains a single thiadiazole ring with a benzyl group.
1,3,4-Thiadiazole derivatives: A broad class of compounds with varying substituents and biological activities.
Uniqueness
5,5’-Disulfanediylbis(3-benzyl-1,3,4-thiadiazole-2(3H)-thione) is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other thiadiazole derivatives. The presence of benzyl groups and disulfide linkages can influence its reactivity, stability, and interactions with biological targets.
属性
CAS 编号 |
113755-06-9 |
|---|---|
分子式 |
C18H14N4S6 |
分子量 |
478.7 g/mol |
IUPAC 名称 |
3-benzyl-5-[(4-benzyl-5-sulfanylidene-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C18H14N4S6/c23-17-21(11-13-7-3-1-4-8-13)19-15(25-17)27-28-16-20-22(18(24)26-16)12-14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI 键 |
YPQZMFRGRIUBJI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN2C(=S)SC(=N2)SSC3=NN(C(=S)S3)CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


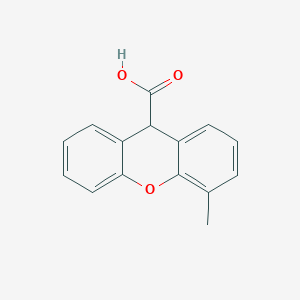
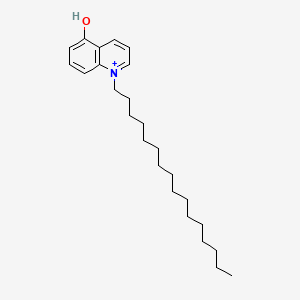

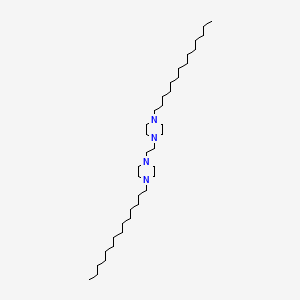

![7-[(2-Aminoethyl)amino]naphthalene-1-sulfonic acid](/img/structure/B14317659.png)
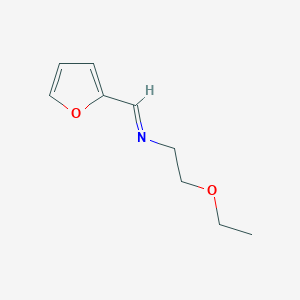


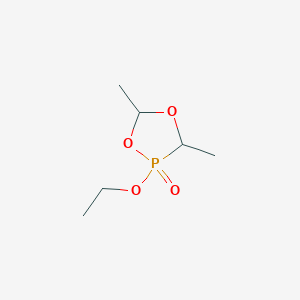
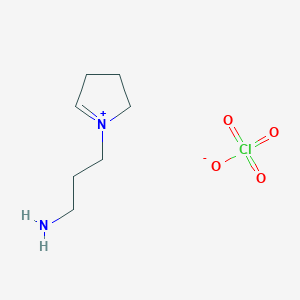
![3,3'-[Butane-1,4-diylbis(oxymethylene)]bis(7-oxabicyclo[4.1.0]heptane)](/img/structure/B14317693.png)
![Methyl 3-[(2-methoxy-2-oxoethyl)amino]-3-methylbutanoate](/img/structure/B14317707.png)

